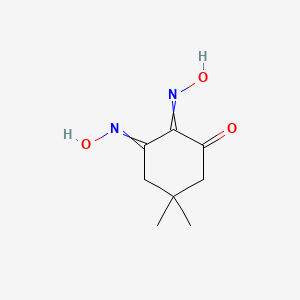

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

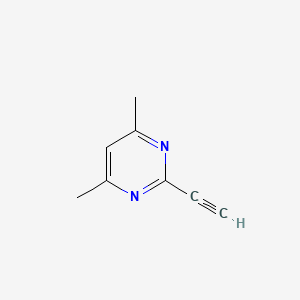

“5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” is a chemical compound with the linear formula C7H10N2O3 . It is also known as DCDT . This compound is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” contains a total of 32 bonds, including 17 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and 1 six-membered ring . It also includes 1 urea (-thio) derivative and 1 hydroxylamine (aliphatic) .

Aplicaciones Científicas De Investigación

Spectrophotometric Analysis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been utilized in spectrophotometric analysis. It serves as a reagent in the determination of various metals, demonstrating its utility in analytical chemistry. For instance, it has been used for the spectrophotometric determination of cobalt (II) (Qamhieh, Laila, & Salim, 1988). Similarly, it is involved in the spectrophotometric determination of iron by extracting the iron (II)-5,5-dimethyl-1,2, 3-cyclohexanetrione-1,2-dioxime-3-thiosemicarbazone complex from various mediums like water, wine, beer, and fruit juice (Salinas, Díaz, & Sánchez, 1987).

Complex Formation and Stability Analysis

The compound forms complexes with nickel and copper, which have been studied for their composition, stability constant, and free energy change of formation. These complexes have been used to develop spectrophotometric methods for analyzing nickel and copper in aqueous solutions (Salim, Laila, & Qamhieh, 1988).

Comparative Studies with Other Dioximes

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been compared with other dioximes like nioxime and dimethylglyoxime in terms of their dissociation constants in aqueous solution and the formation constants of their copper complexes. This comparative study was conducted through spectrophotometric and potentiometric studies (Haines, Ryan, & Cheney, 1962).

Indirect Determination of Sulphur Dioxide

The compound has been used in an indirect spectrophotometric procedure for determining trace amounts of sulphur dioxide. It functions by reducing Fe(III) to Fe(II), enabling the determination of sulphur dioxide in solutions and atmospheric conditions (Laila, 1989).

Applications in Chemical Synthesis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been involved in various chemical synthesis processes, such as the formation of tetrahydroquinoxaline derivatives through reactions with diacetyl and other diketones. These reactions highlight its role in organic synthesis and the development of new chemical compounds (Gatilov & Samsonov, 2015).

Propiedades

IUPAC Name |

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCVZVLHXMHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C(=NO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)